PK 11195

Übersicht

Beschreibung

Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose subunits. It is naturally produced in plants and is the main constituent of white sugar. Sucrose has the molecular formula C₁₂H₂₂O₁₁ and is widely used as a sweetener in various food products .

Wissenschaftliche Forschungsanwendungen

Saccharose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Standard zur Kalibrierung von Instrumenten und in verschiedenen chemischen Reaktionen verwendet.

Biologie: Dient als Kohlenstoffquelle in Zellkulturmedien und wird in der Dichtegradientenzentrifugation verwendet.

Medizin: Wird in pharmazeutischen Formulierungen als Süßstoff und Stabilisator verwendet.

Industrie: Wird in der Lebensmittelverarbeitung, Fermentation und als Ausgangsstoff für die Biokraftstoffproduktion eingesetzt .

5. Wirkmechanismus

Saccharose entfaltet seine Wirkungen über mehrere Mechanismen:

Energiequelle: Saccharose wird in Glukose und Fruktose zerlegt, die dann zur Energiegewinnung verstoffwechselt werden.

Signalmolekül: Saccharose fungiert als Signalmolekül in Pflanzen und reguliert verschiedene physiologische Prozesse.

Osmotisches Mittel: Saccharose trägt dazu bei, das osmotische Gleichgewicht in Zellen zu erhalten .

Wirkmechanismus

Target of Action

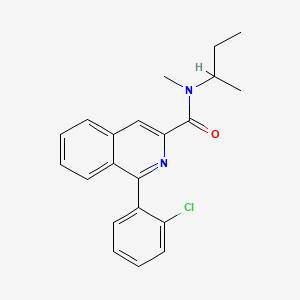

PK 11195, also known as 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, is an isoquinoline carboxamide . It binds selectively to the Peripheral Benzodiazepine Receptor (PBR) , also known as the Mitochondrial 18 kDa Translocator Protein (TSPO) . This receptor is found in various cell types, including glial cells such as microglia, astrocytes, and infiltrating macrophages .

Mode of Action

This compound interacts with its target, the TSPO, with high affinity . The binding of this compound to TSPO has been visualized using positron emission tomography (PET) scanning . The binding sites have been determined to be on glial cells, including microglia, astrocytes, and infiltrating macrophages . This compound can also block P-glycoprotein (Pgp)-mediated drug efflux .

Biochemical Pathways

This compound’s interaction with the TSPO affects various biochemical pathways. It promotes mitochondrial apoptosis and blocks P-glycoprotein (Pgp)-mediated drug efflux . This compound broadly inhibits adenosine triphosphate (ATP)-binding cassette (ABC) transporters in hematologic cancer cell lines and primary leukemia-cell samples, including multidrug resistance protein (MRP), breast cancer resistance protein (BCRP), and/or Pgp .

Pharmacokinetics

The large volume of distribution indicates an extensive distribution outside plasma .

Result of Action

The binding of this compound to TSPO is considered a useful tool in the assessment of neuronal damage . It has been used successfully with human brain imaging techniques to visualize brain inflammation in patients with neuronal damage . Increases in this compound binding have been reported in patients with stroke, traumatic brain injury, and in patients with chronic neurodegenerative conditions including Huntington’s disease and Parkinson’s disease .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the injured nervous system, there is a robust and widespread increase in this compound binding . This suggests that the compound’s action, efficacy, and stability can be influenced by the state of the nervous system.

Biochemische Analyse

Biochemical Properties

PK 11195 plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomoleculesThis interaction is crucial for the regulation of mitochondrial functions, including cholesterol transport and steroidogenesis . This compound also interacts with adenosine triphosphate (ATP)-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), multidrug resistance protein (MRP), and breast cancer resistance protein (BCRP), inhibiting their drug efflux functions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It promotes mitochondrial apoptosis and blocks P-glycoprotein (Pgp)-mediated drug efflux, thereby chemosensitizing cancer cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of TSPO. This modulation can lead to changes in mitochondrial ATP production, mitochondrial mass, and the expression of genes involved in apoptosis and necrosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the peripheral benzodiazepine receptor (PBR) or TSPO. This binding induces conformational changes in the receptor, which in turn affects its interaction with other proteins and enzymes. This compound stimulates Pgp-associated adenosine triphosphatase (ATPase) activity and causes conformational changes in Pgp, suggesting that it modulates Pgp-mediated efflux by direct transporter interactions . Additionally, this compound promotes mitochondrial apoptosis through a PBR-dependent mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has been shown to be stable under standard storage conditions and can be stored for up to 12 months . Over time, this compound can inhibit disease onset and progression in animal models of autoimmune arthritis when administered daily . Long-term effects of this compound include its potential to decrease inflammation and prevent cognitive impairment in animal models of sepsis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on autoimmune arthritis, daily injections of this compound at 1 mg/kg inhibited disease onset, while a higher dose of 3 mg/kg inhibited established disease progression . In an animal model of sepsis, a dose of 3 mg/kg of this compound was effective in reducing inflammation and preventing cognitive impairment . Higher doses may lead to toxic or adverse effects, which need to be carefully monitored.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the peripheral benzodiazepine receptor (PBR) or TSPO. This interaction affects mitochondrial cholesterol transport and the regulation of apoptosis and necrosis pathways . This compound also inhibits the activity of ATP-binding cassette (ABC) transporters, which play a role in drug metabolism and resistance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the peripheral benzodiazepine receptor (PBR) or TSPO. This interaction facilitates its localization to mitochondria, where it exerts its effects on mitochondrial functions . This compound also binds to plasma-membrane sites in Pgp-expressing cells, suggesting its involvement in membrane transport processes .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria. Studies have shown that this compound binding correlates with the specific activity of mitochondrial enzymes such as monoamine oxidase and succinate dehydrogenase . This localization is crucial for its role in modulating mitochondrial functions and inducing apoptosis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sucrose is primarily derived from sugarcane and sugar beets. The extraction process involves crushing the plant material to extract the juice, which is then purified and crystallized to obtain pure sucrose. In the laboratory, sucrose can be hydrolyzed by warming with dilute hydrochloric acid or sulfuric acid to produce glucose and fructose .

Industrial Production Methods: In industrial settings, sucrose is produced through a series of steps:

Extraction: Sugarcane or sugar beets are crushed to extract the juice.

Purification: The juice is purified by removing impurities through filtration and clarification.

Crystallization: The purified juice is concentrated and crystallized to form raw sugar.

Refining: Raw sugar is further refined to produce pure sucrose

Analyse Chemischer Reaktionen

Arten von Reaktionen: Saccharose unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Saccharose wird in Gegenwart von Wasser und einem sauren Katalysator zu Glukose und Fruktose hydrolysiert.

Verbrennung: Saccharose verbrennt zu Kohlendioxid und Wasser.

Dehydratisierung: Saccharose kann mit Schwefelsäure dehydriert werden, um Kohlenstoff und Wasser zu erzeugen .

Häufige Reagenzien und Bedingungen:

Salzsäure: Wird für die Hydrolyse verwendet.

Schwefelsäure: Wird für die Dehydratisierung verwendet.

Sauerstoff: Wird für die Verbrennung benötigt.

Hauptprodukte:

Glukose und Fruktose: Produkte der Hydrolyse.

Kohlendioxid und Wasser: Produkte der Verbrennung.

Kohlenstoff: Produkt der Dehydratisierung .

Vergleich Mit ähnlichen Verbindungen

Saccharose wird oft mit anderen Disacchariden wie Laktose und Maltose verglichen:

Laktose: Besteht aus Glukose und Galaktose. In Milch enthalten.

Maltose: Besteht aus zwei Glukosemolekülen. In keimenden Getreide enthalten.

Fruktose: Ein Monosaccharid, das in Früchten und Honig vorkommt.

Glukose: Ein Monosaccharid, das die primäre Energiequelle für Zellen ist

Einzigartigkeit von Saccharose:

Süße: Saccharose ist eines der süßesten natürlich vorkommenden Kohlenhydrate.

Nicht-reduzierender Zucker: Im Gegensatz zu Laktose und Maltose hat Saccharose keine freie Aldehydgruppe, was es zu einem nicht-reduzierenden Zucker macht

Eigenschaften

IUPAC Name |

N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVIZVQZGXBOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041097 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85532-75-8 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85532-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PK 11195 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085532758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PK-11195 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNF83VN1RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.